molecular formula C14H11N3 B3242935 2-(3-phenyl-1H-pyrazol-5-yl)pyridine CAS No. 15395-62-7

2-(3-phenyl-1H-pyrazol-5-yl)pyridine

Cat. No. B3242935
CAS RN: 15395-62-7
M. Wt: 221.26 g/mol
InChI Key: YIJNRVWBLNFTQV-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The compound typically melts in the range of 147–150°C .
  • Spectral Data : Its ^1H NMR and ^13C NMR spectra provide valuable information about its protons and carbon atoms, respectively .

Scientific Research Applications

Organic Light-Emitting Devices (OLEDs)

2-(3-phenyl-1H-pyrazol-5-yl)pyridine has been utilized in the field of organic electronics, specifically in the development of organic light-emitting devices (OLEDs). A study by Su et al. (2021) demonstrated the synthesis of pyrazol-pyridine ligands, including 2-(3-phenyl-1H-pyrazol-5-yl)pyridine, for the creation of orange-red iridium(III) complexes. These complexes were used as emitters in OLEDs, achieving high performance with a maximum luminance of 24,188 cd m−2 and an external quantum efficiency of 30.65%. This research highlights the potential of 2-(3-phenyl-1H-pyrazol-5-yl)pyridine in enhancing the performance of OLEDs (Su et al., 2021).

Anticancer Research

In the realm of medicinal chemistry, 2-(3-phenyl-1H-pyrazol-5-yl)pyridine has been explored for its anticancer properties. Alam et al. (2017) designed and synthesized a series of compounds including 2-(3-phenyl-1H-pyrazol-5-yl)pyridine derivatives. These compounds were evaluated for their cytotoxic activity against various human cancer cell lines. The study found that some derivatives exhibited moderate to significant cytotoxicity, highlighting the potential of these compounds as anticancer agents (Alam et al., 2017).

Crystal Structure Analysis

2-(3-phenyl-1H-pyrazol-5-yl)pyridine has also been studied for its crystallographic properties. Dong and You (2008) analyzed the crystal structure of a compound containing 2-(3-phenyl-1H-pyrazol-5-yl)pyridine. The study provided insights into the molecular geometry and hydrogen bonding patterns, contributing to a better understanding of the structural aspects of pyrazol-pyridine derivatives (Dong & You, 2008).

properties

IUPAC Name

2-(3-phenyl-1H-pyrazol-5-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c1-2-6-11(7-3-1)13-10-14(17-16-13)12-8-4-5-9-15-12/h1-10H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJNRVWBLNFTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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